5-Nitro-2-piperidin-4-ylbenzotriazole
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Overview
Description
5-Nitro-2-piperidin-4-ylbenzotriazole: is a chemical compound that belongs to the class of benzotriazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a benzotriazole core substituted with a nitro group at the 5-position and a piperidin-4-yl group at the 2-position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-piperidin-4-ylbenzotriazole typically involves the following steps:
Nitration of Benzotriazole: The benzotriazole core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Piperidinylation: The nitrated benzotriazole is then reacted with piperidine under suitable conditions to attach the piperidin-4-yl group at the 2-position. This step may involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-2-piperidin-4-ylbenzotriazole can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amine group.
Substitution: The benzotriazole core can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents at specific positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed:
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Benzotriazoles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 5-Nitro-2-piperidin-4-ylbenzotriazole is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. Its derivatives may serve as lead compounds for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including corrosion inhibitors, UV stabilizers, and polymer additives.
Mechanism of Action
The mechanism of action of 5-Nitro-2-piperidin-4-ylbenzotriazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, resulting in antimicrobial or anticancer effects. The piperidinyl group may enhance the compound’s binding affinity to specific targets, improving its efficacy.
Comparison with Similar Compounds
5-Nitrobenzotriazole: Lacks the piperidinyl group, which may result in different chemical and biological properties.
2-Piperidinylbenzotriazole:
5-Amino-2-piperidin-4-ylbenzotriazole: A reduced form of 5-Nitro-2-piperidin-4-ylbenzotriazole with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both nitro and piperidinyl groups, which confer specific reactivity and biological activity. This dual functionality allows for versatile applications in various fields, distinguishing it from other benzotriazole derivatives.
Properties
IUPAC Name |
5-nitro-2-piperidin-4-ylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c17-16(18)9-1-2-10-11(7-9)14-15(13-10)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMCWEXYMWSGQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2N=C3C=CC(=CC3=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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